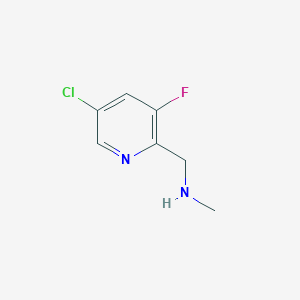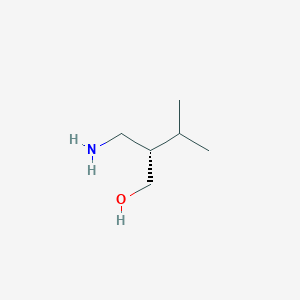
(S)-2-(aminomethyl)-3-methylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(aminomethyl)-3-methylbutan-1-ol is a chiral organic compound with the molecular formula C6H15NO It is an amino alcohol, which means it contains both an amine group (-NH2) and a hydroxyl group (-OH)
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing (S)-2-(aminomethyl)-3-methylbutan-1-ol is through reductive amination. This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For example, the reaction of 3-methylbutanal with ammonia or a primary amine in the presence of a hydrogenation catalyst can yield the desired amino alcohol .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic reductive amination using molecular hydrogen. This method is highly valued for its efficiency and cost-effectiveness. The process typically employs homogeneous or heterogeneous catalysts to facilitate the reaction between carbonyl compounds and amines .
化学反応の分析
Types of Reactions
(S)-2-(aminomethyl)-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amine group can be reduced to form an alkylamine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: The major product is a ketone or aldehyde.
Reduction: The major product is an alkylamine.
Substitution: The major products are substituted alcohols or amines, depending on the nucleophile used.
科学的研究の応用
(S)-2-(aminomethyl)-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of various industrial products .
作用機序
The mechanism by which (S)-2-(aminomethyl)-3-methylbutan-1-ol exerts its effects depends on its specific application. In biochemical pathways, the compound may act as a substrate or inhibitor of enzymes, interacting with active sites and influencing enzymatic activity. The molecular targets and pathways involved can vary widely, depending on the context of its use .
類似化合物との比較
Similar Compounds
4-Aminocoumarin: An amino compound with applications in organic synthesis and medicinal chemistry.
Phosphorus-containing aminocarboxylic acids: Compounds with similar functional groups used in various chemical reactions.
Muscimol: A psychoactive compound with an aminomethyl group, found in certain mushrooms.
Uniqueness
(S)-2-(aminomethyl)-3-methylbutan-1-ol is unique due to its specific chiral structure and the presence of both an amine and a hydroxyl group
特性
分子式 |
C6H15NO |
|---|---|
分子量 |
117.19 g/mol |
IUPAC名 |
(2S)-2-(aminomethyl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(3-7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1 |
InChIキー |
JUZQUSSFETVSOF-LURJTMIESA-N |
異性体SMILES |
CC(C)[C@@H](CN)CO |
正規SMILES |
CC(C)C(CN)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


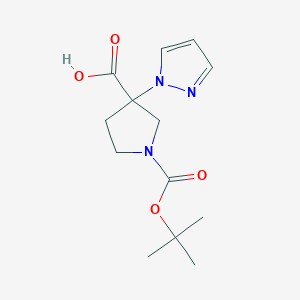
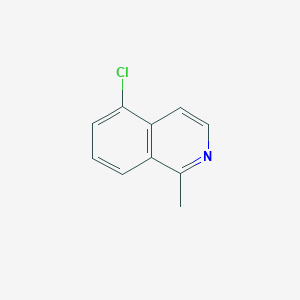
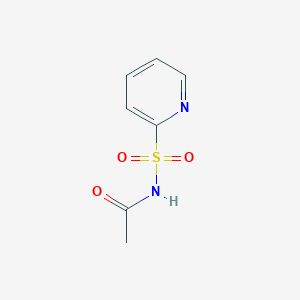
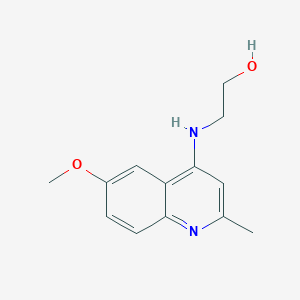
![Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-3-methyl-, disodium salt](/img/structure/B15222643.png)
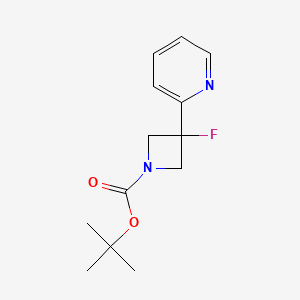
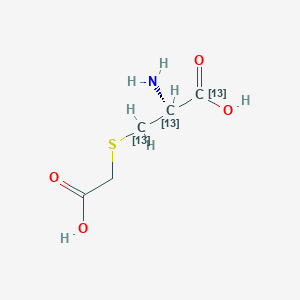
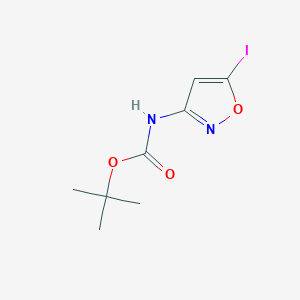
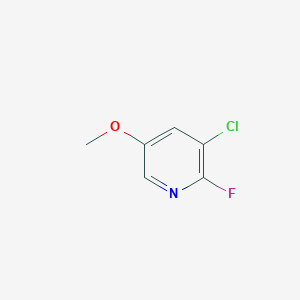
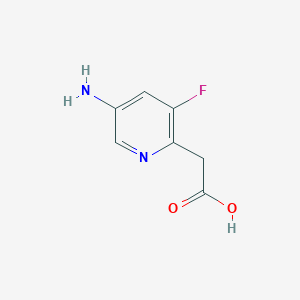
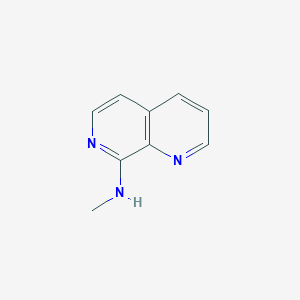
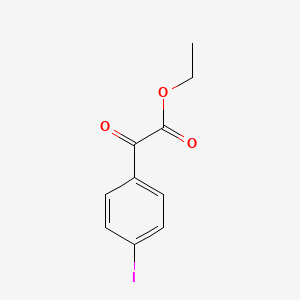
![(R)-5-(Difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B15222677.png)
